1-tert-Butyl 4-ethyl 4-(cyanomethyl)piperidine-1,4-dicarboxylate
Overview
Description
“1-tert-Butyl 4-ethyl 4-(cyanomethyl)piperidine-1,4-dicarboxylate” is a chemical compound with the molecular formula C15H24N2O4 . It has a molecular weight of 296.37 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H24N2O4/c1-5-20-12(18)15(6-9-16)7-10-17(11-8-15)13(19)21-14(2,3)4/h5-8,10-11H2,1-4H3 . This code provides a unique representation of the molecule’s structure.Physical and Chemical Properties Analysis
This compound has a density of 1.046 g/mL at 25 °C . It is a liquid at room temperature .Scientific Research Applications
Synthesis in Pharmaceutical Compounds
1-tert-Butyl 4-ethyl 4-(cyanomethyl)piperidine-1,4-dicarboxylate serves as an important intermediate in the synthesis of various pharmaceutical compounds. For example, it is a key intermediate in the synthesis of Vandetanib, an anticancer drug, highlighting its role in the development of novel therapeutic agents (Wang, Wang, Tang, & Xu, 2015).
Role in the Synthesis of Biologically Active Compounds
This compound also plays a critical role in the synthesis of biologically active compounds such as crizotinib, a medication used to treat non-small cell lung cancer (Kong, Zhang, Xu, Zhou, Zheng, & Xu, 2016). The versatility in synthesizing complex molecules demonstrates its importance in medicinal chemistry.
Application in Asymmetric Synthesis
An efficient and practical asymmetric synthesis method for a derivative of this compound has been developed for the synthesis of nociceptin antagonists, used in pain management (Jona, Shibata, Asai, Goto, Arai, Nakajima, Okamoto, Kawamoto, & Iwasawa, 2009). This showcases its application in synthesizing specific stereochemical configurations of drug molecules.
Contribution to Molecular Structure Research
Research on derivatives of this compound contributes to the understanding of molecular structures, as evidenced by studies involving X-ray diffraction analysis and spectral studies (Moriguchi, Krishnamurthy, Arai, Matsumoto, Araki, Tsuge, & Nishino, 2014). This research is crucial for drug design and the development of new materials.
Safety and Hazards
The compound has several hazard statements: H302, H315, H319, H332, H335 . These indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, may be harmful if inhaled, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of eye contact .
Properties
IUPAC Name |
1-O-tert-butyl 4-O-ethyl 4-(cyanomethyl)piperidine-1,4-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O4/c1-5-20-12(18)15(6-9-16)7-10-17(11-8-15)13(19)21-14(2,3)4/h5-8,10-11H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLRYELPWMVHGPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)C(=O)OC(C)(C)C)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20693296 | |
Record name | 1-tert-Butyl 4-ethyl 4-(cyanomethyl)piperidine-1,4-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20693296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
495414-81-8 | |
Record name | 1-tert-Butyl 4-ethyl 4-(cyanomethyl)piperidine-1,4-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20693296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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